1-(丁基硫)-4-氯-2-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

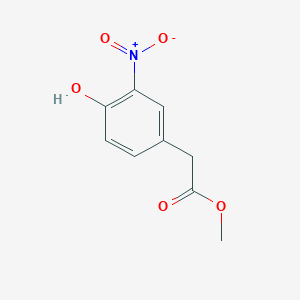

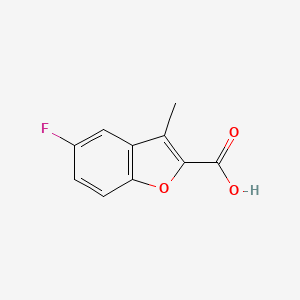

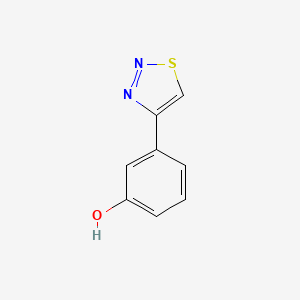

The compound 1-(Butylthio)-4-chloro-2-nitrobenzene is a chemically synthesized aromatic compound that features a butylthio group attached to the first position of the benzene ring, a chloro group at the fourth position, and a nitro group at the second position. This compound is of interest due to its potential applications in various chemical reactions and its role in structure-activity relationship studies.

Synthesis Analysis

The synthesis of related aromatic compounds often involves halogenation and nitration reactions. For instance, the synthesis of 1,2-Dichloro-4-nitrobenzene was achieved by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as the chlorinating reagent, with a high yield of 91.8% under optimal conditions . Although the synthesis of 1-(Butylthio)-4-chloro-2-nitrobenzene is not directly described, similar synthetic strategies could be employed, such as the introduction of the butylthio group through nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of aromatic nitro compounds can be determined using X-ray crystallography. For example, the structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene was elucidated using this technique, revealing a monoclinic space group and specific geometric parameters . The molecular structure of 1-(Butylthio)-4-chloro-2-nitrobenzene would likely show similar features, with the presence of the butylthio group influencing the overall molecular conformation.

Chemical Reactions Analysis

Aromatic nitro compounds can undergo various chemical reactions, including nucleophilic substitution and conjugation with glutathione. For instance, 4-substituted 1-chloro-2-nitrobenzenes have been studied for their reactivity with glutathione, catalyzed by glutathione S-transferase, revealing insights into structure-activity relationships . The presence of the butylthio group in 1-(Butylthio)-4-chloro-2-nitrobenzene would likely affect its reactivity in similar biochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic nitro compounds are influenced by their substituents. For example, 4-chloronitrobenzene exhibits orientational disorder in the solid state, with significant thermal motion and possible libration of the nitro group . The butylthio group in 1-(Butylthio)-4-chloro-2-nitrobenzene would contribute to its physical properties, such as melting point, solubility, and crystalline behavior, as well as its chemical properties, including reactivity and stability.

科学研究应用

有机晶体中的结构-反应关联

已对1-(丁基硫)-4-氯-2-硝基苯及相关化合物进行研究,以探讨有机晶体中的结构-反应关系。这些研究涉及了解分子结构、晶体学和在紫外光下的反应机制,有助于光化学领域的发展 (Padmanabhan等,1987)。

与其他化学物质的相互作用

研究探讨了类似硝基苯衍生物与钠甘醇酸和甘油酸钠等各种化学物质的相互作用。这些相互作用对于了解化学行为和在合成有机化学中的潜在应用至关重要 (Blanksma & Fohr,2010)。

超声辅助有机合成

已对类似于1-(丁基硫)-4-氯-2-硝基苯的化合物进行了超声辅助合成的研究。这项研究为了解超声波在增强化学反应中的应用提供了见解,特别是在硝基芳香醚的合成中 (Harikumar & Rajendran, 2014)。

电化学还原研究

已进行了涉及硝基苯衍生物的电化学研究,以了解它们的还原机制。这些研究在电化学领域具有重要意义,为了解这些化合物在各种电气条件下的行为提供了见解 (Silvester et al., 2006)。

微生物降解

通过特定细菌菌株对氯化硝基苯的微生物降解研究提供了有价值的环境生物修复信息。这对于环境中潜在有害化学物质的降解尤为重要 (Shah, 2014)。

电化学传感

利用碳纳米角状纳米杂化物开发电化学传感器,用于检测1-氯-4-硝基苯等化合物是一项重大进展。这项研究对于环境监测和检测污染物至关重要 (Kingsford et al., 2018)。

安全和危害

Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. It also includes information on safe handling and storage of the compound.

未来方向

This involves discussing potential future research directions. For a chemical compound, this could involve potential applications, further reactions to be explored, or biological testing to be done.

属性

IUPAC Name |

1-butylsulfanyl-4-chloro-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S/c1-2-3-6-15-10-5-4-8(11)7-9(10)12(13)14/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLLRTKRCKPZIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Butylthio)-4-chloro-2-nitrobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1332213.png)

![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)